molecular formula C10H9ClIN3O2 B8280043 2-Chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine

2-Chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine

Cat. No. B8280043
M. Wt: 365.55 g/mol
InChI Key: MGWTZOGAKDMWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H9ClIN3O2 and its molecular weight is 365.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine

Molecular Formula

C10H9ClIN3O2

Molecular Weight

365.55 g/mol

IUPAC Name

2-chloro-6-iodo-4-morpholin-4-ylfuro[3,2-d]pyrimidine

InChI

InChI=1S/C10H9ClIN3O2/c11-10-13-6-5-7(12)17-8(6)9(14-10)15-1-3-16-4-2-15/h5H,1-4H2

InChI Key

MGWTZOGAKDMWDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC(=C3)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-morpholinofuro[3,2-d]pyrimidine 38 (50 mg, 1.0 eq) dissolved in THF (2.1 ml) at −78° C. was added 1.6M solution of n-butyllithium (0.17 ml, 1.3 eq, 1.6M in hexanes). Reaction mixture was stirred at −78° C. for 30 minutes. A solution of iodine (159 mg, 3.0 eq) in THF (0.6 ml) was added and reaction mixture was allowed to slowly warm up to room temperature and stirred for 45 minutes. The reaction mixture was quenched with saturated aq. Na2S2O3, and extracted with dichloromethane. The combined organic layers were dried (Na2SO4) and concentrated. The crude reaction mixture was purified by flash chromatography to yield 2-chloro-6-iodo-4-morpholinofuro[3,2-d]pyrimidine 45 (63 mg, 83%): MS (Q1) 366 (M)+.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three

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